molecular formula C18H23N5OS B11271685 N-Cyclohexyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide

N-Cyclohexyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide

Cat. No.: B11271685
M. Wt: 357.5 g/mol
InChI Key: JXTSOYGVFKEYOP-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of imidazole-containing compounds. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of appropriate precursors under reflux conditions in solvents like 1,4-dioxane . The reaction typically requires the presence of a base such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for deprotonation, acids like hydrochloric acid for protonation, and solvents such as ethanol or dichloromethane to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole-containing molecules such as:

Uniqueness

N-Cyclohexyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H23N5OS

Molecular Weight

357.5 g/mol

IUPAC Name

N-cyclohexyl-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H23N5OS/c24-16(19-14-7-3-1-4-8-14)13-25-18-21-20-17-22(11-12-23(17)18)15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,19,24)

InChI Key

JXTSOYGVFKEYOP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4

Origin of Product

United States

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